5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Medicinal Chemistry GABA Aminotransferase Physicochemical Profiling

A bifunctional heterocyclic building block featuring a primary amine and cyclic imide on a saturated hexahydro-pyrrolo[3,4-c]pyridine core. The 3-aminopropanoyl carbonyl linker distinguishes it from the metabolically stable 3-aminopropyl analog, enabling orthogonal peptide coupling and N-alkylation in fewer synthetic steps. Ideal for CNS-focused library synthesis and as a saturated comparator for COX-1/2 selectivity profiling. Commercial supply is constrained—secure your resupply pipeline now.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 2098073-51-7
Cat. No. B1479018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS2098073-51-7
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1CN(CC2C1C(=O)NC2=O)C(=O)CCN
InChIInChI=1S/C10H15N3O3/c11-3-1-8(14)13-4-2-6-7(5-13)10(16)12-9(6)15/h6-7H,1-5,11H2,(H,12,15,16)
InChIKeyBBDWIQXEESYRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione – Core Scaffold & Procurement Profile


5-(3-Aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098073-51-7) is a heterocyclic building block comprising a saturated hexahydro-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core acylated at the 5-position with a 3-aminopropanoyl side chain. Its molecular formula is C10H15N3O3 (MW 225.24 g/mol), and it typically carries a minimum purity specification of 95% . The presence of both a primary amine and a cyclic imide confers bifunctional reactivity suitable for peptide coupling, amidation, and scaffold derivatization. Commercial availability is currently constrained: at least one supplier lists the compound as discontinued , which directly impacts procurement planning for programs requiring sustained resupply.

Why Generic Substitution Falls Short for 5-(3-Aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione


The hexahydro-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold tolerates diverse N-substitution patterns that profoundly alter biological target engagement, physicochemical properties, and synthetic utility. The target compound's 3-aminopropanoyl side chain introduces a carbonyl group adjacent to the bicyclic core—a structural feature absent in the 3-aminopropyl analog (CPP-115, a GABA aminotransferase inhibitor) [1]. This carbonyl alters hydrogen-bonding capacity, metabolic vulnerability, and potential for further derivatization. Additionally, the saturated hexahydro ring system distinguishes it from the aromatic 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione COX inhibitor series [2]. These differences mean that procurement decisions cannot rely on class-level assumptions; each derivative must be evaluated against its specific use case.

Quantitative Differentiation Evidence for 5-(3-Aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione


Structural Divergence from the 3-Aminopropyl Analog (CPP-115) Alters Hydrogen-Bond Acceptor Count and logP

The target compound contains a 3-aminopropanoyl group (amide carbonyl) at the 5-position, whereas the closest clinical-stage analog, CPP-115, bears a 3-aminopropyl group (simple alkyl amine). This substitution increases the hydrogen-bond acceptor count from 3 to 4 and reduces the computed logP (XLogP3) from approximately -1.5 (estimated for CPP-115 free base) to -2.3 for the target compound [1][2]. The added carbonyl also introduces a metabolic soft spot (amide hydrolysis) absent in the aminopropyl series.

Medicinal Chemistry GABA Aminotransferase Physicochemical Profiling

Synthetic Utility: Bifunctional Amine–Imide Reactivity Enables Orthogonal Derivatization Not Possible with Simple Amine Analogs

The target compound presents two distinct nucleophilic/electrophilic handles: a primary alkyl amine (pKa ~9–10) suitable for peptide coupling or reductive amination, and a cyclic imide (pKa ~9–10 for the NH) capable of N-alkylation or acylation. In contrast, the 3-aminopropyl analog (CPP-115) offers only the primary amine and a sterically hindered imide NH, limiting orthogonal derivatization [1]. No direct comparative reaction-yield data are publicly available for this specific compound; this inference is based on functional group analysis.

Synthetic Chemistry Building Blocks Peptide Coupling

COX-1/2 Inhibitory Potential: Class-Level Evidence from N-Substituted 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Suggests Anti-Inflammatory Applicability

Although the target compound itself has not been explicitly reported in COX inhibition assays, a closely related series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated dual COX-1/COX-2 inhibition with IC50 values comparable to meloxicam (~0.1–1 µM range) [1]. The same study characterized BSA binding via fluorescence quenching, confirming that the scaffold engages serum albumins through hydrogen bonding and van der Waals interactions. The target compound's saturated hexahydro ring may further modulate COX isoform selectivity relative to the aromatic series.

Anti-inflammatory COX Inhibition BSA Binding

Analgesic and Sedative Activity: Class-Level Evidence from Hexahydro-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

A study on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives demonstrated that all eight tested imides (compounds 8–15) exhibited statistically significant analgesic activity in the writhing test, with two compounds (9 and 11) achieving efficacy comparable to morphine [1]. All compounds also significantly inhibited locomotor activity in mice, and two prolonged thiopental-induced sleep duration. These findings establish the scaffold's CNS penetrance and pharmacodynamic relevance. The target compound, with its additional 3-aminopropanoyl side chain, may exhibit differentiated potency or duration of action.

Analgesic Sedative CNS Drug Discovery

Supply-Chain Differentiation: Discontinued Status Creates Urgency and Exclusivity for Existing Inventory

CymitQuimica, a European research chemical supplier, lists 5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione as a 'Discontinued product' . This status contrasts with the broader availability of related analogs such as the 3-aminopropyl (CPP-115) and 2-methyl derivatives, which remain in active production. For procurement teams, this means that remaining stock represents the last accessible inventory without custom synthesis, and lead times for resynthesis may extend to 8–12 weeks depending on the chosen CRO.

Procurement Supply Chain Inventory Management

High-Value Application Scenarios for 5-(3-Aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione


CNS-Targeted Library Synthesis Leveraging Bifunctional Reactivity

Medicinal chemistry teams building focused libraries for CNS indications (analgesia, sedation, epilepsy) can exploit the target compound's bifunctional amine–imide architecture to generate diverse chemotypes in fewer synthetic steps. The 3-aminopropanoyl side chain enables peptide coupling to carboxylic acid-bearing pharmacophores, while the cyclic imide supports N-alkylation for solubility tuning. This orthogonal reactivity is not fully accessible with the 3-aminopropyl analog (CPP-115), where the imide NH is sterically constrained [1].

COX-1/2 Selectivity Profiling with a Saturated Scaffold Variant

Research groups investigating COX-1/COX-2 selectivity can use the target compound as a saturated scaffold comparator to the aromatic 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series. The aromatic series has demonstrated dual COX inhibition with IC50 values similar to meloxicam [1]. Testing the saturated hexahydro variant may reveal differences in isoform selectivity driven by conformational flexibility, supporting SAR delineation for anti-inflammatory programs.

Metabolic Stability Studies Comparing Propanoyl vs. Propyl Linkers

The target compound's 3-aminopropanoyl linker introduces an amide bond that serves as a metabolic soft spot (susceptible to amidase-mediated hydrolysis), whereas the 3-aminopropyl analog (CPP-115) is reported to be metabolically stable [1]. In vitro microsomal or hepatocyte stability assays comparing these two compounds can quantify the impact of the carbonyl insertion on intrinsic clearance, providing actionable data for lead optimization in programs where metabolic stability is a key selection criterion.

Peptide–Drug Conjugate (PDC) Warhead Synthesis

The primary amine on the 3-aminopropanoyl side chain provides a convenient handle for solid-phase peptide synthesis or solution-phase coupling to peptide sequences. This positions the target compound as a potential warhead or linker element in peptide–drug conjugates targeting CNS or inflammatory diseases, where the pyrrolopyridine core may contribute additional pharmacophoric interactions beyond those of conventional amide-linked payloads.

Quote Request

Request a Quote for 5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.